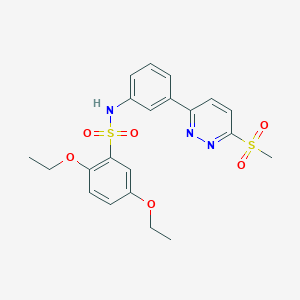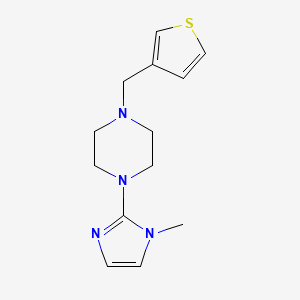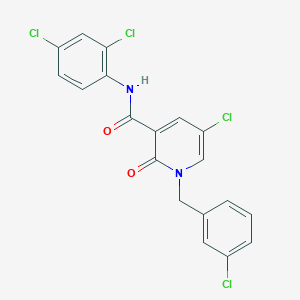
4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H14ClN5 and its molecular weight is 239.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is involved in the synthesis of various pyrazole derivatives. These compounds are characterized using techniques like X-Ray crystal study, FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and more. These studies help in understanding the molecular structure and properties of the synthesized compounds (Titi et al., 2020).
Biological Activities
- The derivatives of this compound have shown significant biological activities. They exhibit antitumor, antifungal, and antibacterial properties. This makes them potential candidates for developing new therapeutic agents (Titi et al., 2020).
- Additionally, certain pyrazole derivatives synthesized from this compound display fungicidal activity, particularly against rice sheath blight, a major disease affecting rice in China. This highlights its potential use in agriculture as a fungicide (Chen, Li, & Han, 2000).
Chemical Structure and Properties
- Studies on the chemical properties and structural analysis of this compound and its derivatives provide insight into their biological activities. For instance, the orientation of various functional groups and the geometric parameters of these molecules are crucial in determining their effectiveness as pharmacological agents or as fungicides (Titi et al., 2020).
Potential in Antimicrobial and Anticancer Applications
- Derivatives of this compound have shown promise in antimicrobial and anticancer applications. This is evident from the various studies evaluating their effectiveness against different microbial strains and tumor cell lines, highlighting their potential in medical research and pharmaceutical applications (Kodadi et al., 2007).
Hydrogen-Bonded Structures
- The compound is also studied for its role in forming hydrogen-bonded supramolecular structures. These studies are significant in the field of crystallography and material science, offering insights into the design of new materials with specific properties (Portilla et al., 2007).
Synthesis of Novel Compounds
- It plays a key role in the synthesis of novel pyrazole derivatives, which are further evaluated for their biological activities. This research contributes to the discovery of new compounds with potential therapeutic or agricultural applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various targets leading to a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some pyrazole derivatives have shown antileishmanial activity against Leishmania aethiopica and antimalarial activity against Plasmodium berghei .
Pharmacokinetics
For instance, imidazole, a similar heterocyclic compound, is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of the compound.
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse pharmacological activities . For example, some pyrazole derivatives have shown potent antileishmanial activity, displaying superior antipromastigote activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, storage conditions such as temperature and exposure to light can also impact the stability of the compound .
Eigenschaften
IUPAC Name |
4-chloro-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5/c1-3-16-7(2)8(4-13-16)5-15-6-9(11)10(12)14-15/h4,6H,3,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJIZOTEGJFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C(=N2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
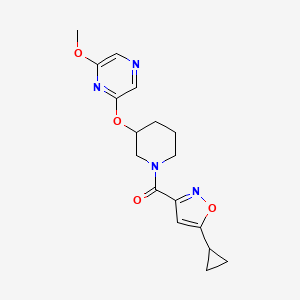
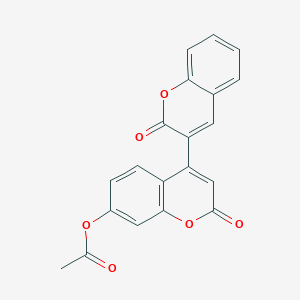
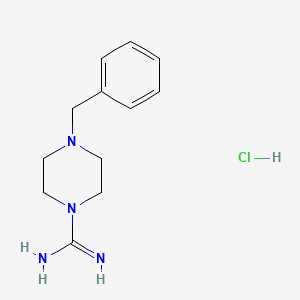
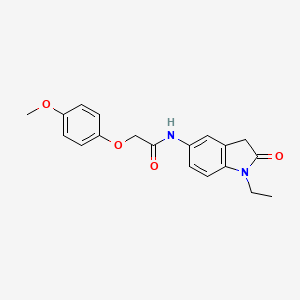

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)

![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)
